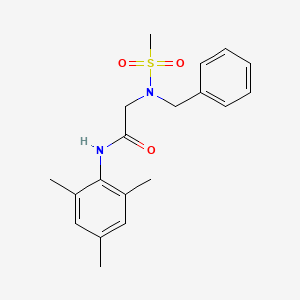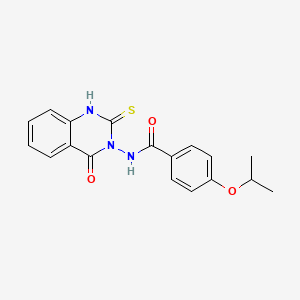![molecular formula C12H10BrCl2N5O2 B4628954 N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide" often involves multi-step reactions, including condensation, bromination, and cyclization processes. A study demonstrates the synthesis of pyrazolo[5,1-a]isoindoles and pyrazolo[5,1-a]isoindole-3-carboxamides through one-pot cascade reactions, which might share similarities with the synthesis pathways of the targeted compound by involving hydrazine and isocyanide promoted by a Pd catalyst (Tian et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by planar or near-planar arrangements of the core units, facilitating interactions such as hydrogen bonding and π-π stacking. For instance, the study of a related compound revealed that the hydrazinecarboxamide N—N—C(O)—N unit is nearly planar, with specific dihedral angles indicating the spatial arrangement of the molecule (Kant et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of "this compound" is influenced by its functional groups, which can participate in various reactions, including aminolysis and cyclization. An example is the iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes, leading to the synthesis of β-enaminones and substituted pyrazoles, showcasing the compound's potential reactivity (Wang et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. Although specific data on "this compound" was not found, related research on similar compounds can provide insights into their structural features and physical behavior, particularly how molecular interactions affect their physical state (Xia, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are influenced by the molecular structure of "this compound." Studies on analogous compounds indicate that the presence of halogen atoms and the pyrazole ring can significantly affect these properties, enabling a variety of chemical transformations and applications (Palaska et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds with structural similarities often focuses on their synthesis and crystallographic analysis to understand their molecular configuration, bonding, and potential interactions with biological targets. For example, the study by Kant et al. on a closely related compound highlights the crystallographic analysis and structural characteristics, such as hydrogen bonding and π–π stacking interactions, which are essential for understanding the molecular behavior and potential applications of these compounds (Kant et al., 2012).
Biological Activity
Another significant area of research for compounds like N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide involves investigating their biological activities, including antimicrobial and anticancer properties. Studies such as those conducted by Abunada et al. and Al-Adiwish et al. delve into the synthesis of pyrazole derivatives and their evaluation for antimicrobial activities, providing insights into the therapeutic potential of these compounds (Abunada et al., 2008), (Al-Adiwish et al., 2017).
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrCl2N5O2/c1-20-10(8(15)5-16-20)11(21)18-19-12(22)17-9-3-2-6(13)4-7(9)14/h2-5H,1H3,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJLVHMGLHJPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrCl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B4628889.png)
![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)